AuM1Gly
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Overview
Description
AuM1Gly is a compound known for its role as a topoisomerase I inhibitor. It has demonstrated efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells, exhibiting IC50 values in the low nanomolar range . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
The preparation of AuM1Gly involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can be further diluted as needed for experimental purposes. The compound is typically stored at -20°C in powder form for up to three years or at -80°C in solvent form for up to one year .
Chemical Reactions Analysis
AuM1Gly undergoes various chemical reactions, primarily involving its role as a topoisomerase I inhibitor. It affects the growth of MDA-MB-231 breast cancer cells, with IC50 values in the low nanomolar range . The compound’s interactions with topoisomerase I lead to the inhibition of DNA synthesis, which is crucial for cell proliferation. Common reagents used in these reactions include DMSO for dissolution and various solvents for storage and dilution .
Scientific Research Applications
AuM1Gly has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of topoisomerase I and its effects on DNA synthesis . In biology, it is utilized to investigate the proliferation of cancer cells and the mechanisms behind their growth inhibition . In medicine, this compound shows promise as a potential therapeutic agent for treating breast cancer due to its ability to inhibit cancer cell growth . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of AuM1Gly involves its inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inhibiting cell proliferation . This mechanism is particularly effective in cancer cells, where rapid DNA replication is essential for their growth and survival .
Comparison with Similar Compounds
AuM1Gly is unique in its high efficacy as a topoisomerase I inhibitor, particularly in inhibiting the proliferation of MDA-MB-231 breast cancer cells . Similar compounds include other topoisomerase inhibitors such as Idarubicin hydrochloride, Daunorubicin hydrochloride, SN-38, and Ellipticine . this compound stands out due to its low nanomolar IC50 values, indicating a higher potency compared to these other inhibitors .
Properties
Molecular Formula |
C19H26AuCl2N3O5 |
---|---|
Molecular Weight |
644.3 g/mol |
IUPAC Name |
2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H13Cl2N2O.C7H13NO4.Au/c1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;1-7(2,3)12-6(11)8-4-5(9)10;/h2-6,8,10,17H,7H2,1H3;4H2,1-3H3,(H,8,11)(H,9,10);/q-1;;+1 |
InChI Key |
SRPLEPUZHJGVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
Origin of Product |
United States |
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